(R)-Methyl 4-aminopentanoate (R)-Methyl 4-aminopentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20307727
InChI: InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

(R)-Methyl 4-aminopentanoate

CAS No.:

Cat. No.: VC20307727

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 4-aminopentanoate -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name methyl (4R)-4-aminopentanoate
Standard InChI InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Standard InChI Key NHMQROWVIOFGNH-RXMQYKEDSA-N
Isomeric SMILES C[C@H](CCC(=O)OC)N
Canonical SMILES CC(CCC(=O)OC)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-Methyl 4-aminopentanoate is the methyl ester derivative of (R)-4-aminopentanoic acid, a γ-amino acid with a five-carbon backbone. Its IUPAC name is methyl (4R)-4-aminopentanoate, and it shares structural homology with glutamic acid derivatives. Key physicochemical properties include :

PropertyValue
Molecular formulaC6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2
Molecular weight131.17 g/mol
CAS registry753414-65-2
Stereochemistry(R)-configuration

The ester functional group at the terminal carboxyl enhances lipid solubility compared to the parent acid, facilitating membrane permeability in drug delivery systems .

Stereochemical Significance

The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart. Computational docking studies of homologous enzymes reveal that the (R)-configuration allows optimal hydrogen bonding with catalytic residues like Lys116 and Asn348 in engineered glutamate dehydrogenases (GDHs) . This stereospecific interaction is critical for its role as a substrate in asymmetric biocatalysis.

Synthetic Methodologies

Enzymatic Reductive Amination

The most efficient route involves a dual-enzyme system coupling engineered Escherichia coli glutamate dehydrogenase (EcGDH) with Bacillus subtilis formate dehydrogenase (BsFDH) :

  • Substrate: Levulinic acid (LA), a biomass-derived ketone.

  • Enzyme Engineering:

    • Saturation mutagenesis at residues K116 and N348 of EcGDH enhanced activity toward LA.

    • The K116Q/N348M double mutant achieved a kcat/Kmk_{\text{cat}}/K_m 42-fold higher than wild-type .

  • Cofactor Regeneration: BsFDH recycles NADPH using formate, minimizing cofactor costs.

Reaction Conditions :

  • Temperature: 45°C

  • pH: 8.0

  • Substrate loading: 0.4 M LA

  • Conversion: >97% in 11 h

  • Enantiomeric excess: >99% ee

This system’s atom economy (82%) and byproduct profile (inorganic carbonate) make it industrially scalable .

Chemical Synthesis Challenges

Traditional chemical routes suffer from poor stereocontrol. For example, LA reductive amination with Raney nickel catalysts yields racemic mixtures, necessitating costly chiral separations . Enzymatic methods circumvent these issues, though esterification of (R)-4-aminopentanoic acid to the methyl ester remains understudied in the literature.

Pharmaceutical and Industrial Applications

Neuromodulatory Agents

(R)-4-Aminopentanoic acid (the hydrolyzed form of the ester) is a precursor to Gly-Pro-Glu (GPE*) analogues, which show neuroprotective effects in Alzheimer’s and Parkinson’s disease models . The methyl ester’s improved bioavailability enhances blood-brain barrier penetration, making it a promising prodrug candidate.

Peptidomimetics

Incorporating (R)-methyl 4-aminopentanoate into peptides confers resistance to proteolytic degradation while maintaining α-helix stability . This property is exploited in antimicrobial peptides and hormone analogs.

Muscarinic Receptor Agonists

The compound’s γ-amino backbone aligns with the pharmacophore of M4 receptor agonists, potential therapeutics for schizophrenia and cognitive disorders .

Analytical Characterization

Structural Elucidation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular integrity. The methyl ester’s 1H^1\text{H}-NMR spectrum shows characteristic singlet peaks at δ 3.65 (COOCH3) and δ 1.45 (NH2) .

Environmental and Regulatory Considerations

Green Chemistry Metrics

The enzymatic route boasts an E-factor of 0.18 (kg waste/kg product), surpassing traditional methods (E-factor >5) . Lifecycle assessments favor biomass-derived LA over petrochemical feedstocks.

Regulatory Status

As an investigational compound, (R)-methyl 4-aminopentanoate lacks FDA approval. Current Good Manufacturing Practice (cGMP) production requires stringent control of enantiomeric purity (>99% ee) .

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